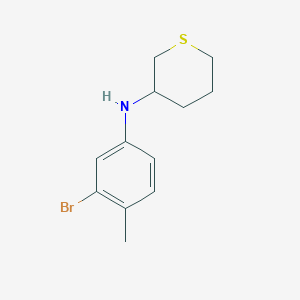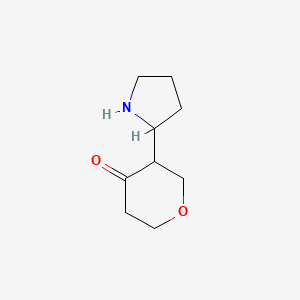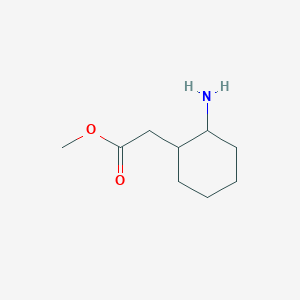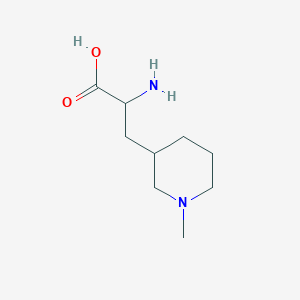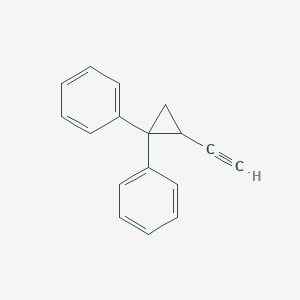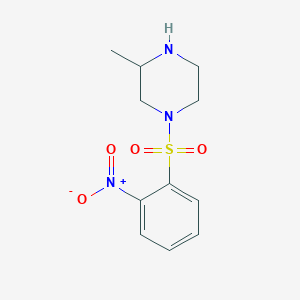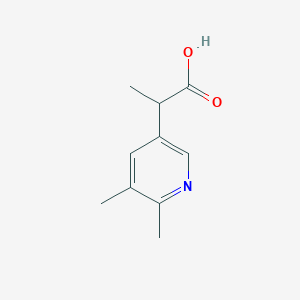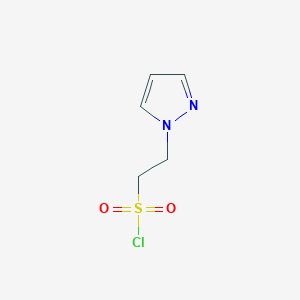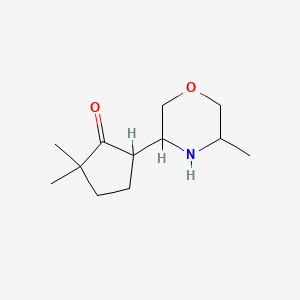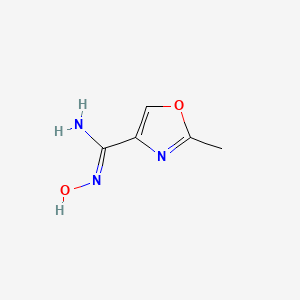
N'-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions: N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Palladium-catalyzed direct arylation and alkenylation of oxazoles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products:
Oxidation: Oxazoles.
Substitution: Arylated and alkenylated oxazoles.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in various biochemical pathways . Its ability to modulate enzyme activity and receptor binding is of particular interest in medicinal chemistry .
Comparación Con Compuestos Similares
N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole (Furazan): Explored for its high-energy material properties.
Uniqueness: N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide stands out due to its specific structure, which imparts unique reactivity and stability
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methyl-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(6)8-9/h2,9H,1H3,(H2,6,8) |
Clave InChI |
OKBCTPBGMFKTIA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=CO1)/C(=N/O)/N |
SMILES canónico |
CC1=NC(=CO1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


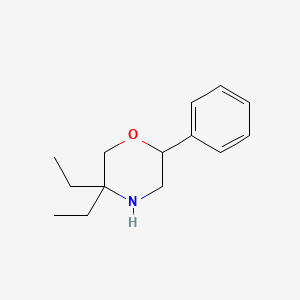
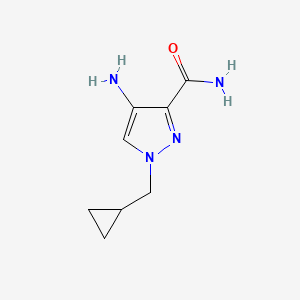
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
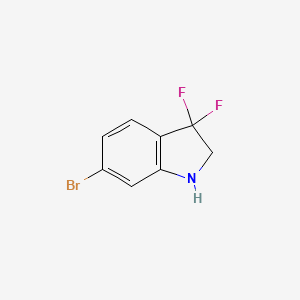
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
